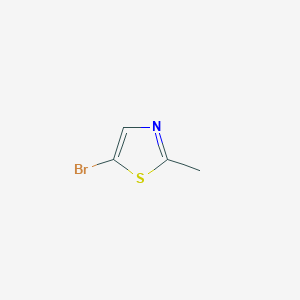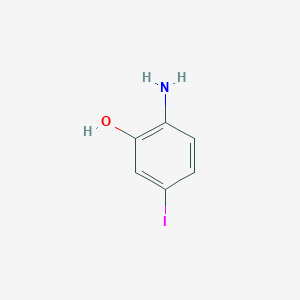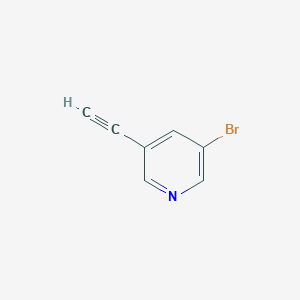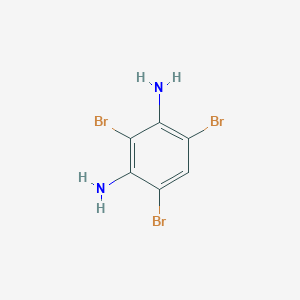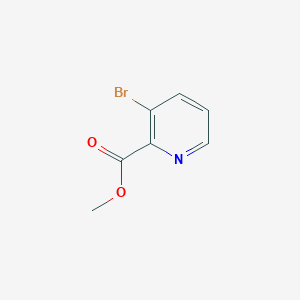
Samarium-154
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Samarium-154 is a radioactive isotope of samarium, which is a rare earth element. It is used in various scientific research applications, particularly in nuclear medicine for cancer treatment.
Wirkmechanismus
Samarium-154 emits beta particles and gamma rays, which are types of ionizing radiation. When injected into the bloodstream, the radioactive solution containing samarium-154 is taken up by cancer cells in the bones. The beta particles emitted by samarium-154 then penetrate the cancer cells and cause damage to their DNA, ultimately leading to cell death.
Biochemische Und Physiologische Effekte
The use of samarium-154 in cancer treatment can cause some side effects, including bone marrow suppression and gastrointestinal symptoms. However, these side effects are generally mild and temporary.
Vorteile Und Einschränkungen Für Laborexperimente
Samarium-154 has several advantages for use in lab experiments. It has a relatively long half-life of 8.4 days, which allows for longer experiments. It also emits both beta particles and gamma rays, which makes it useful for both in vitro and in vivo experiments. However, its use is limited by the fact that it is a radioactive substance and requires special handling and disposal procedures.
Zukünftige Richtungen
There are several potential future directions for the use of samarium-154 in scientific research. One area of interest is in the development of new cancer therapies that use samarium-154 in combination with other drugs or treatments. Another area of interest is in the development of new imaging techniques that use samarium-154 as a tracer to detect cancer cells in the body. Additionally, there is potential for samarium-154 to be used in other fields, such as environmental science and materials science.
Synthesemethoden
Samarium-154 can be synthesized through neutron activation of natural samarium-152. This process involves bombarding samarium-152 with neutrons, which causes it to undergo nuclear transmutation and become samarium-153. Samarium-153 then undergoes beta decay to become samarium-154.
Wissenschaftliche Forschungsanwendungen
Samarium-154 is primarily used in nuclear medicine for cancer treatment. It is used in a procedure called samarium-153-EDTMP therapy, which involves injecting a radioactive solution containing samarium-153 into the bloodstream. The solution then targets cancer cells in the bones and emits radiation to destroy them.
Eigenschaften
CAS-Nummer |
14833-41-1 |
|---|---|
Produktname |
Samarium-154 |
Molekularformel |
Sm |
Molekulargewicht |
153.92222 g/mol |
IUPAC-Name |
samarium-154 |
InChI |
InChI=1S/Sm/i1+4 |
InChI-Schlüssel |
KZUNJOHGWZRPMI-RNFDNDRNSA-N |
Isomerische SMILES |
[154Sm] |
SMILES |
[Sm] |
Kanonische SMILES |
[Sm] |
Andere CAS-Nummern |
14833-41-1 |
Synonyme |
154Sm isotope Samarium-154 Sm-154 isotope |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





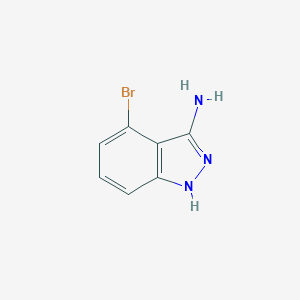

![Ethyl 2-amino-4-chlorothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B79509.png)
